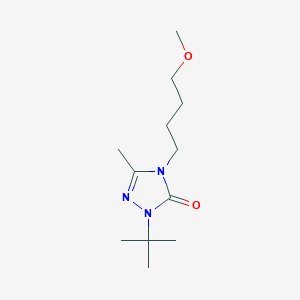
N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide
説明
N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide, also known as methoxetamine, is a dissociative anesthetic that was first synthesized in 1960 by Parke-Davis. It was initially developed as a potential replacement for phencyclidine (PCP) due to its similar effects but with fewer side effects. Methoxetamine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
Methoxetamine acts as a non-competitive NMDA receptor antagonist, which results in a dissociative state characterized by altered perceptions, hallucinations, and a loss of sense of self. It also affects other neurotransmitter systems, including dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects:
Methoxetamine has been shown to have both acute and long-term effects on the brain and body. Acute effects include altered perception, hallucinations, and dissociation, while long-term effects may include cognitive impairment and changes in brain structure and function.
実験室実験の利点と制限
Methoxetamine has several advantages for use in scientific research, including its high potency and selectivity for the NMDA receptor. However, its use is limited by its potential for abuse and its unclear safety profile.
将来の方向性
Future research on N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromidee could focus on its potential therapeutic applications, including its use in the treatment of depression and anxiety disorders. It could also explore the underlying mechanisms of its effects on the brain and body, as well as its potential for abuse and addiction. Additionally, further studies could investigate the safety and efficacy of N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromidee compared to other dissociative anesthetics.
科学的研究の応用
Methoxetamine has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has also been studied for its potential use as an analgesic and as a treatment for opioid addiction.
特性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.BrH/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16;/h4-8,11-12,19H,9-10,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVWAPXQEOSZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCCC2=CC=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-19-3 | |
| Record name | Benzeneethanamine, N-[(4-methoxy-2,5-dimethylphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-Methylsulfonylphenyl)-N-[(1-propan-2-yltetrazol-5-yl)methyl]ethanamine](/img/structure/B1652763.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1652764.png)




amine hydrobromide](/img/structure/B1652775.png)


![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1652779.png)

![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide](/img/structure/B1652781.png)